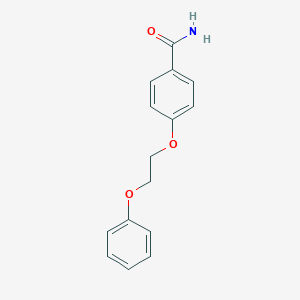
4-(2-Phenoxyethoxy)benzamide
Descripción
4-(2-Phenoxyethoxy)benzamide is a benzamide derivative characterized by a phenoxyethoxy substituent at the para position of the benzamide core. Its molecular formula is C15H15NO3, with a molecular weight of 265.29 g/mol (inferred from structural data). The compound is often utilized as a precursor or pharmacophore in drug discovery, particularly in the development of α1-adrenolytic agents, gastroprokinetic drugs, and enzyme inhibitors . Key structural features include:
- A benzamide backbone providing hydrogen-bonding capacity via the amide group.
- A 2-phenoxyethoxy chain contributing to lipophilicity and influencing receptor binding kinetics.
Notably, derivatives such as N-(5-Amino-2-methylphenyl)-4-(2-phenoxyethoxy)-benzamide (CAS: 1020054-08-3) exhibit extended applications, with molecular weight 362.4 g/mol and formula C22H22N2O3 .
Propiedades
Fórmula molecular |
C15H15NO3 |
|---|---|
Peso molecular |
257.28g/mol |
Nombre IUPAC |
4-(2-phenoxyethoxy)benzamide |
InChI |
InChI=1S/C15H15NO3/c16-15(17)12-6-8-14(9-7-12)19-11-10-18-13-4-2-1-3-5-13/h1-9H,10-11H2,(H2,16,17) |
Clave InChI |
KSRUWPGTHCFOAK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)N |
SMILES canónico |
C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)N |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Structural Analogues
Arylpiperazine-Benzamide Derivatives
Compounds like JJGW01 (2-{4-[4-(3-chlorophenyl)piperazin-1-yl]butoxy}benzamide) and JJGW07 (2-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butoxy}benzamide) feature piperazine moieties linked to benzamide via alkoxy chains. These derivatives show potent α1-adrenolytic activity, with substituent position (e.g., chloro vs. methoxy) modulating selectivity and potency. For example, JJGW07’s methoxy group enhances receptor affinity compared to chlorinated analogues .
4-(Phenoxy/Benzyloxy)benzamides as Enzyme Inhibitors
Compounds 7 and 9 (from ) are inhibitors of mono-ADP-ribosyltransferase. 4-Phenoxybenzamide (compound 7) exhibits higher inhibitory potency than 4-benzyloxybenzamide (compound 9), attributed to reduced steric hindrance from the phenoxy group .
Imidazole-Substituted Benzamides
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide demonstrates anticancer activity against cervical cancer cells, highlighting the role of imidazole in enhancing cytotoxicity compared to alkoxy-substituted benzamides .
Physicochemical and Pharmacological Properties
Key Observations:
- Enzyme Inhibition : Electron-withdrawing groups (e.g., fluoro in AS-4370) enhance binding to targets like 5-HT4 receptors .
- Positional Isomerism: N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide () demonstrates how ethoxyethoxy placement at the ortho vs. para position alters pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


